molecular formula C20H20N4O2 B2604464 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-31-3

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2604464
CAS RN: 946355-31-3
M. Wt: 348.406
InChI Key: FJQHFUVOOROTDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is characterized by the presence of a pyrimidine ring and an amide group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

While specific chemical reactions involving N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide are not detailed in the retrieved papers, similar compounds have been studied for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .

Scientific Research Applications

Anti-Tubercular Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: derivatives have been investigated for their anti-tubercular potential. In a study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents .

Anti-Fibrotic Activity

Although not directly studied for anti-fibrotic effects, compounds with similar structures have shown promise. Considering the presence of pyridine and benzamide moieties, it’s worth investigating whether N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits anti-fibrotic properties. Such research could contribute to treating fibrotic diseases .

Thiamine Impurity

Interestingly, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide shares structural similarities with 4-amino-5-(aminomethyl)-2-methylpyrimidine. The latter is an impurity in thiamine (vitamin B1) synthesis. While this connection doesn’t directly imply applications, it highlights the compound’s relevance in pharmaceutical chemistry .

Synthetic Approaches

The compound’s structure could serve as a building block in synthetic chemistry. For instance, its pyridine ring and amide functionality might participate in diverse reactions, leading to pharmacologically active derivatives. Researchers could explore its use in constructing novel molecules .

properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-19-13-18(21-14(2)22-19)23-16-9-11-17(12-10-16)24-20(25)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQHFUVOOROTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

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